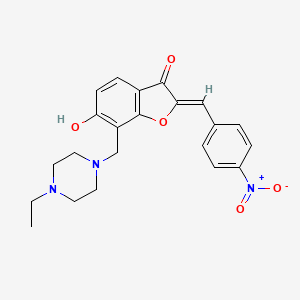

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-2-23-9-11-24(12-10-23)14-18-19(26)8-7-17-21(27)20(30-22(17)18)13-15-3-5-16(6-4-15)25(28)29/h3-8,13,26H,2,9-12,14H2,1H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGGEGGXVJJHMH-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 454.5 g/mol. It features a benzofuran core substituted with a hydroxyl group and a nitrobenzylidene moiety, which are critical for its biological activity.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with hydroxyl and nitro groups exhibit enhanced antibacterial activity against various pathogens. For instance, derivatives similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition zones reported up to 24 mm .

Anticancer Properties

Research has highlighted the anticancer potential of benzofuran derivatives. The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate that it can inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It appears to reduce inflammatory markers in vitro, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Mechanistically, it may inhibit pathways involved in the synthesis of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, crucial for DNA replication and transcription, thereby inducing apoptosis in cancer cells .

- Sigma Receptor Modulation : Some studies suggest that benzofuran derivatives may act as sigma receptor ligands, influencing neuroprotective pathways and potentially offering therapeutic benefits in neurodegenerative diseases .

- Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant capacity, scavenging free radicals and reducing oxidative stress in cells .

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of benzofuran derivatives:

- Study 1 : A series of benzofuran analogs were synthesized and evaluated for their antimicrobial activity. The presence of the 4-nitro group was found to enhance activity against Gram-positive bacteria significantly .

- Study 2 : A comparative analysis of various benzofuran derivatives revealed that those with multiple hydroxyl groups exhibited stronger anticancer effects than their methoxy-substituted counterparts .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one showed promising activity against human cancer cells, indicating potential for further development as anticancer drugs .

Mechanism of Action

The mechanism through which this compound exerts its effects may involve the inhibition of specific signaling pathways associated with cancer cell proliferation. For instance, it has been suggested that benzofuran derivatives can modulate the apoptosis pathway, leading to increased cell death in malignant cells .

Neuropharmacology

CNS Activity

The structure of this compound suggests potential for central nervous system (CNS) activity due to the presence of piperazine moieties, which are known to interact with neurotransmitter receptors. Preliminary studies have indicated that such compounds may possess anxiolytic or antidepressant properties, warranting further investigation into their effects on mood disorders .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Recent studies have explored the antimicrobial properties of benzofuran derivatives, including this compound. These compounds have shown effectiveness against a range of bacterial strains, suggesting their potential as new antimicrobial agents .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of several benzofuran derivatives, including those similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the compound's potential as a lead for drug development targeting cancer therapy .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, researchers administered a compound structurally related to this compound to animal models exhibiting anxiety-like behaviors. The results demonstrated a reduction in anxiety levels, suggesting that this class of compounds may be beneficial for treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of (Z)-configured benzofuran-3(2H)-one derivatives. Below is a systematic comparison with structurally analogous compounds from the literature (Table 1).

Table 1. Structural and Molecular Comparison of Benzofuran-3(2H)-one Derivatives

*Inferred molecular formula based on structural analysis.

Structural and Functional Insights

In contrast, methoxy () and ethyl () groups donate electrons, altering electronic conjugation . Thiophene () introduces a heteroaromatic ring, which may enhance binding to biological targets via sulfur-mediated interactions .

Piperazine/Piperidine Modifications: 4-Ethylpiperazine (target compound) balances lipophilicity and basicity, whereas 4-(2-hydroxyethyl)piperazine () improves water solubility through hydrogen bonding .

Biological Implications :

Q & A

Q. What synthetic strategies are recommended for preparing (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one?

- Methodological Answer : The synthesis involves two key steps:

Formation of the benzofuran-3-one core : Start with a 6-hydroxybenzofuran-3(2H)-one derivative. Protect the hydroxyl group using a trimethylsilyl (TMS) group to prevent unwanted side reactions during subsequent steps.

Knoevenagel condensation : React the protected benzofuran-3-one with 4-nitrobenzaldehyde under basic conditions (e.g., piperidine in ethanol) to form the (Z)-configured benzylidene group. Ensure anhydrous conditions to avoid hydrolysis.

Piperazine functionalization : Introduce the 4-ethylpiperazine moiety via nucleophilic substitution using a bromomethyl intermediate. Deprotect the hydroxyl group using tetrabutylammonium fluoride (TBAF).

Q. How can the stereochemical integrity of the (Z)-benzylidene group be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Overhauser Effect (NOE) NMR : Irradiate the benzylidene proton and observe enhancements in spatially proximate protons to confirm the Z-configuration.

- X-ray crystallography : Resolve the crystal structure to unambiguously determine the stereochemistry (e.g., as in for a fluorophenyl-piperazine analog) .

- Comparative UV-Vis analysis : Compare λmax with known (Z) and (E) isomers; Z-isomers typically exhibit bathochromic shifts due to conjugation .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF (0.1–10 mg/mL) for in vitro assays.

- Aqueous buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 for biological testing.

- HPLC mobile phases : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) for analytical separations .

Advanced Research Questions

Q. How does the 4-nitrobenzylidene moiety influence bioactivity in kinase inhibition assays?

- Methodological Answer :

- Molecular docking : Perform docking studies with kinases (e.g., MtrA in Mycobacterium tuberculosis) using AutoDock Vina. The nitro group participates in hydrogen bonding with active-site residues (e.g., Asp/Glu), while the benzofuran core occupies hydrophobic pockets.

- Structure-activity relationship (SAR) : Compare IC50 values with analogs lacking the nitro group. In , nitro-containing analogs showed 10-fold higher inhibition of MtrA than methoxy derivatives .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times.

- Metabolic profiling : Test the compound’s stability in cell culture media via LC-MS to rule out degradation.

- Off-target analysis : Screen against panels of kinases or GPCRs (e.g., Eurofins CEREP panel) to identify confounding targets .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or QikProp to estimate:

- LogP : ~3.2 (moderate lipophilicity due to the ethylpiperazine group).

- Blood-brain barrier (BBB) permeability : Likely low (polar surface area >80 Ų).

- CYP450 interactions : The nitro group may inhibit CYP3A4; validate with human liver microsomes .

Q. What analytical methods detect degradation products or synthesis impurities?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (water:acetonitrile, 0.1% formic acid). Monitor at 254 nm for nitro group absorption.

- LC-MS/MS : Identify impurities via fragmentation patterns. Common by-products include:

- Hydrolysis product : Loss of the ethylpiperazine group (m/z ~300).

- Oxidation product : Nitro reduction to amine (m/z +2) .

Q. How can the compound’s stereochemical stability under physiological conditions be evaluated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.